molecular formula C20H26N2O3S B4750177 1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine

1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine

Cat. No. B4750177
M. Wt: 374.5 g/mol
InChI Key: MTETXEPKNMVCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine, commonly referred to as EMPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMPP belongs to the class of piperazine compounds and has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of EMPP is not fully understood. However, studies have shown that EMPP inhibits the activity of various enzymes involved in the proliferation and survival of cancer cells. EMPP has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, EMPP has been shown to inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis.
Biochemical and Physiological Effects
EMPP has been shown to have a wide range of biochemical and physiological effects. Studies have shown that EMPP can induce cell cycle arrest and inhibit the migration and invasion of cancer cells. EMPP has also been found to reduce the production of pro-inflammatory cytokines and chemokines, suggesting that it has anti-inflammatory properties. In addition, EMPP has been shown to reduce the expression of genes involved in angiogenesis, or the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

EMPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. EMPP has also been shown to exhibit potent biological activity at low concentrations, making it a suitable compound for in vitro and in vivo studies. However, EMPP also has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, EMPP has not been extensively studied in animal models, and its safety profile has not been fully evaluated.

Future Directions

There are several future directions for research on EMPP. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of EMPP. Another area of research is the evaluation of EMPP in animal models to determine its safety and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of EMPP and to identify potential molecular targets for its therapeutic applications. Finally, the potential use of EMPP as a radiopharmaceutical for imaging and therapy is an area of interest that warrants further investigation.
Conclusion
EMPP is a promising compound that has been extensively studied for its potential therapeutic applications. Its antitumor, antiviral, and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. The synthesis of EMPP has been optimized to yield high purity and yield, making it a suitable compound for biological studies. Further research is needed to fully understand the mechanism of action of EMPP and to identify potential molecular targets for its therapeutic applications.

Scientific Research Applications

EMPP has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. EMPP has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In addition, EMPP has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(3-ethyl-4-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-4-17-15-18(9-10-20(17)25-3)26(23,24)22-13-11-21(12-14-22)19-8-6-5-7-16(19)2/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTETXEPKNMVCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethyl-4-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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